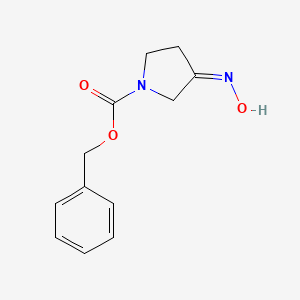

benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15943583

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O3 |

|---|---|

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2/b13-11- |

| Standard InChI Key | RIOZHEJEIUVOTK-QBFSEMIESA-N |

| Isomeric SMILES | C\1CN(C/C1=N\O)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2 |

Introduction

Synthetic Pathways and Methodologies

Core Synthesis Strategy

The synthesis of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate involves a multi-step sequence typical of pyrrolidine derivatives:

-

Pyrrolidine Protection: The primary amine of pyrrolidine is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane at 0°C . This step yields intermediates like benzyl pyrrolidine-1-carboxylate.

-

Hydroxyimino Introduction: Oxidation or imination at the 3-position introduces the hydroxyimino group. For example, treatment with hydroxylamine under controlled pH conditions could achieve this.

-

Stereochemical Control: The Z-configuration is stabilized via steric hindrance or hydrogen bonding during the imination step, though specific reaction conditions remain undocumented for this compound.

Analytical and Computational Insights

Spectroscopic Characterization

Hypothetical characterization data for benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate can be extrapolated from related molecules:

-

Mass Spectrometry: A molecular ion peak at m/z 234.25 with fragmentation patterns indicative of benzyl and pyrrolidine cleavage.

Molecular Modeling and Docking

Docking studies of triazolo-pyrrolidine hybrids into bacterial DNA gyrase (PDB: 1KZN) reveal hydrogen bonds between the hydroxyimino group and Asp81/Gly85 residues . Similar interactions could be anticipated for this compound, warranting computational validation.

Research Gaps and Future Directions

Despite its synthetic accessibility, benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate remains underexplored. Critical research priorities include:

-

Pharmacological Profiling: Screening against antimicrobial, anticancer, and anti-inflammatory targets.

-

Stereochemical Optimization: Evaluating E/Z isomer effects on bioactivity.

-

Scale-Up Feasibility: Developing cost-effective, high-yield synthetic protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume